molecular formula C8H14O8 B017991 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate CAS No. 107573-28-4

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate

Cat. No. B017991
M. Wt: 238.19 g/mol
InChI Key: KPSXOPOQCZNCGI-PDMHJPEASA-N
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Description

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate is a chemical compound with the molecular formula C8H14O8 . It is also known by other names such as 2-Deoxy-beta-kdo and 2-Deoxymanno-2-octulopyranosonic acid . The molecular weight of this compound is 238.19 g/mol .


Synthesis Analysis

The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate involves selective C-8 modifications . This process is carried out via the protected 8-hydroxy derivatives 2d and 2e . The Swern oxidation of 2d and 2e results in the formation of the aldehydes 3a and 3b .


Molecular Structure Analysis

The molecular structure of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate is characterized by several key features. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass of the compound are both 238.06886740 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate are complex and involve several steps . For instance, the Swern oxidation of 2d and 2e gives the aldehydes 3a and 3b .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate include a molecular weight of 238.19 g/mol . The compound has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass of the compound are both 238.06886740 g/mol .

Scientific Research Applications

  • Inhibition of β-Galactosidase from E. coli : A derivative, 2,6:3,4-dianhydro-1-deoxy-D-talo-hept-1-enitol, has been identified as an irreversible inhibitor of β-galactosidase from E. coli. This property suggests potential applications in treating bacterial infections (Lehmann & Schwesinger, 1978).

  • Glycosylation in Synthesis of Natural Products : 2,3-Anhydrosugars, a category including this compound, can be used as glycosylating agents for preparing 2,6-dideoxypyranosides. These are important in synthesizing oligosaccharide moieties in natural products such as apoptolidin and olivomycin A (Hou & Lowary, 2009).

  • Production of Functionalized Compounds : Studies have shown that 2,6-Anhydro-1-deoxy-1-diazo-D-glycero-L-manno-heptitol, a related compound, can decompose to produce various products, including 2,6-anhydro-1-O-methyl-D-glycero-D-galacto-heptose, which has potential applications in pharmaceutical and biochemical research (Brockhaus, Fritz, & Lehmann, 1979).

  • Lipopolysaccharide Synthesis : Another derivative, alkyl O-[sodium (α-d-glcero-d-talo-2-octulopyranosyl)onate]-(2 → 6)-2-acetamido-2-deoxy-β-d-glucopyranoside, has been synthesized as a core constituent of the lipopolysaccharide from Acinetobacter calcoaceticus, indicating its role in studying bacterial cell wall components (Gass et al., 1993).

  • Preparation of Amino Sugars : The selective ring-opening of related compounds can lead to the synthesis of amino sugars like 7-amino-2,6-anhydro-7-deoxy-l-glycero-l-galacto-heptonic acid, which have applications in pharmaceuticals (Fuchs & Lehmann, 1975).

properties

IUPAC Name

2-[(3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O8/c9-2-3-5(12)6(13)7(14)8(15,16-3)1-4(10)11/h3,5-7,9,12-15H,1-2H2,(H,10,11)/t3-,5-,6+,7+,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSXOPOQCZNCGI-PDMHJPEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(CC(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CC(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910365
Record name 2-Deoxyoct-3-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate

CAS RN

107573-28-4
Record name 2,6-Anhydro-3-deoxyoctonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107573284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxyoct-3-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate

Citations

For This Compound
1
Citations
A Claesson, K Luthman, K Gustafsson… - … and biophysical research …, 1987 - Elsevier
The two KDO analogues 2,6- anhydro -3- deoxy-D- glycero - D - galacto - octonate ( 3 ) and 2,6- anhydro -3- deoxy-D- glycero - D - talooctonate ( 4 ) were synthesized and tested as …
Number of citations: 64 www.sciencedirect.com

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